L 640035 - 77167-93-2

L 640035

Catalog Number: EVT-271402
CAS Number: 77167-93-2
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L 640035 inhibits human platelet aggregation induced by arachidonic acid, collagen & prostaglandin endoperoxide analog of U44069.
Source and Classification

The compound was first synthesized in the early 1980s and has been the subject of various pharmacological studies. It is classified as a synthetic organic compound with notable applications in cardiovascular pharmacology. Research has indicated that L 640035 can inhibit human platelet aggregation induced by various agents, including arachidonic acid and collagen, positioning it as a potential therapeutic agent in managing thrombotic conditions .

Synthesis Analysis

The synthesis of L 640035 involves multiple steps, primarily focusing on the modification of dibenzo[b,f]thiepin derivatives. A common synthetic route includes:

  1. Starting Material: Dibenzo[b,f]thiepin.
  2. Hydroxymethylation: The introduction of a hydroxymethyl group at the appropriate position on the dibenzo[b,f]thiepin structure.
  3. Oxidation: The subsequent oxidation step leads to the formation of the dioxide moiety.

The reaction conditions typically involve specific solvents and catalysts that facilitate the hydroxymethylation and oxidation processes while maintaining a controlled environment to prevent side reactions .

Molecular Structure Analysis

L 640035 has a complex molecular structure characterized by:

  • Molecular Formula: C15H13O2S
  • Molecular Weight: Approximately 253.33 g/mol
  • Structural Features:
    • A dibenzo[b,f]thiepin core.
    • A hydroxymethyl group (-CH2OH) attached to one of the aromatic rings.
    • A dioxo group (two oxygen atoms) that contributes to its pharmacological activity.

The three-dimensional conformation of L 640035 allows it to interact effectively with biological targets, particularly thromboxane receptors .

Chemical Reactions Analysis

L 640035 participates in several chemical reactions, primarily related to its role as a thromboxane A2 antagonist. Key reactions include:

  • Inhibition of Platelet Aggregation: L 640035 effectively inhibits platelet aggregation induced by thromboxane A2, leading to decreased vascular contraction and improved blood flow.
  • Interaction with Prostaglandins: The compound modulates the effects of prostaglandin endoperoxides, which can influence thromboxane biosynthesis pathways.

Studies have demonstrated that combining L 640035 with other agents can enhance its inhibitory effects on platelet aggregation, indicating potential synergistic interactions .

Mechanism of Action

The mechanism of action of L 640035 involves:

  1. Thromboxane A2 Receptor Antagonism: By blocking thromboxane A2 receptors on platelets, L 640035 prevents the activation and aggregation of platelets.
  2. Modulation of Prostaglandin Levels: The compound influences the metabolism of prostaglandins, leading to increased levels of platelet-inhibitory prostaglandins such as prostacyclin (PGI2).
  3. Impact on Vascular Smooth Muscle: L 640035 reduces contraction in pulmonary smooth muscle tissues, contributing to its therapeutic effects in cardiovascular settings .
Physical and Chemical Properties Analysis

L 640035 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

L 640035 has several scientific applications:

  • Cardiovascular Research: Its primary application lies in studying thrombotic diseases and developing therapies aimed at preventing excessive platelet aggregation.
  • Pharmacological Studies: Used extensively in research to understand the role of thromboxane A2 in various physiological processes.
  • Potential Therapeutic Agent: Investigated for use in conditions such as myocardial infarction and stroke, where inhibition of platelet aggregation is beneficial.

The ongoing research into L 640035's efficacy and safety profiles continues to explore its potential in clinical settings .

Introduction to L 640035 in Contemporary Pharmacology

Historical Development and Discovery of Thromboxane Antagonists

The foundation of modern pharmacology in the 19th century, pioneered by figures like Oswald Schmiedeberg, established critical methodologies for studying drug actions [1]. This experimental tradition enabled the later discovery of eicosanoid signaling molecules, including thromboxane A₂ (TXA₂). Thromboxane A₂ was identified in the 1970s as a potent vasoconstrictor and platelet aggregator derived from arachidonic acid metabolism [5]. This discovery revealed its central role in cardiovascular pathophysiology, particularly in thrombosis, atherosclerosis, and inflammation. Early TXA₂ research faced significant challenges due to the molecule's extreme instability (half-life ~30 seconds), necessitating stable analogs like U-46619 for experimental work [5] [7]. The first generation of thromboxane-modulating agents focused on synthetase inhibitors (e.g., dazoxiben), which blocked TXA₂ production but allowed accumulation of prostaglandin endoperoxides (PGH₂) that could activate the same receptor [7]. This limitation drove the development of true receptor antagonists that would block signaling by both TXA₂ and PGH₂. Amidst this therapeutic need, L 640035 (3-hydroxymethyl-dibenzo[b,f]thiepin 5,5-dioxide) emerged as an early selective thromboxane receptor antagonist with significant research applications [4] [10].

Table 1: Evolution of Thromboxane-Targeted Agents

EraAgent TypeExamplesLimitations
1970sStable TXA₂ AnalogsU-46619Research tools only
Early 1980sThromboxane Synthetase InhibitorsDazoxiben, OKY-1581Endoperoxide shunting
Mid-1980sReceptor AntagonistsL 640035, SQ 29,548Improved specificity

Role of L 640035 in Prostaglandin-Endoperoxide Receptor Modulation

L 640035 represents a significant milestone in the pharmacological modulation of the prostaglandin-endoperoxide receptor (officially termed the TP receptor). This compound competitively antagonizes the binding of both TXA₂ and PGH₂ at the TP receptor, thereby inhibiting their downstream effects [4] [7]. The TP receptor is a G-protein coupled receptor (GPCR) primarily linked to Gq-mediated activation of phospholipase C, leading to increased intracellular calcium and potent amplification of platelet activation and vascular smooth muscle contraction [5]. L 640035 exhibits nanomolar affinity for the TP receptor, with an IC₅₀ of 14-29 nM in human platelet binding assays, demonstrating remarkable specificity when compared to its minimal activity at other prostanoid receptors (EP, FP, IP) even at micromolar concentrations [4] [10]. This receptor selectivity established L 640035 as an invaluable pharmacological probe for dissecting TXA₂-dependent physiological and pathological processes. Importantly, research demonstrated that L 640035 could effectively uncouple pathological signaling in conditions like pulmonary microembolism, where TXA₂-mediated increases in pulmonary vascular resistance and transvascular protein leakage were significantly attenuated by pretreatment with this antagonist [7]. Its mechanism involves stabilizing the TP receptor in an inactive conformation, preventing the conformational changes required for G-protein activation and subsequent intracellular signaling [5].

Table 2: Receptor Selectivity Profile of L 640035

Receptor TypeLigandIC₅₀ (nM)Relative Potency
TP (Thromboxane)U-4661914-29++++
IP (Prostacyclin)Iloprost>10,000-
EP₁ (PGE₂)17-PTPGE₂>10,000-
FP (PGF₂α)PGF₂α>10,000-
DP₁ (PGD₂)PGD₂>10,000-

Properties

CAS Number

77167-93-2

Product Name

L 640035

IUPAC Name

(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2

InChI Key

NYFDVYBQHBRTNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Solubility

Soluble in DMSO

Synonyms

3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide
L 640035
L-640,035
L-640035

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.